molecular formula C7H14ClN3O B12349975 3-Ethoxy-1-ethylpyrazol-4-amine;hydrochloride CAS No. 1431965-95-5

3-Ethoxy-1-ethylpyrazol-4-amine;hydrochloride

Cat. No.: B12349975
CAS No.: 1431965-95-5
M. Wt: 191.66 g/mol
InChI Key: RESDEKHDVGJZMZ-UHFFFAOYSA-N
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Description

3-Ethoxy-1-ethylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-1-ethylpyrazol-4-amine;hydrochloride typically involves the reaction of ethylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-ethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce various amine-substituted pyrazoles.

Scientific Research Applications

3-Ethoxy-1-ethylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-ethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1-methylpyrazol-4-amine;hydrochloride
  • 3-Ethoxy-1-methylpyrazol-4-amine;hydrochloride
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

3-Ethoxy-1-ethylpyrazol-4-amine;hydrochloride is unique due to its specific ethoxy and ethyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1431965-95-5

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66 g/mol

IUPAC Name

3-ethoxy-1-ethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-3-10-5-6(8)7(9-10)11-4-2;/h5H,3-4,8H2,1-2H3;1H

InChI Key

RESDEKHDVGJZMZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)OCC)N.Cl

Origin of Product

United States

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